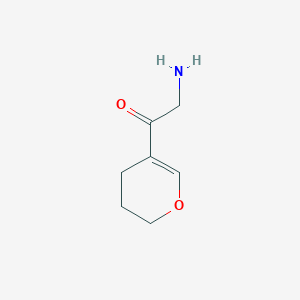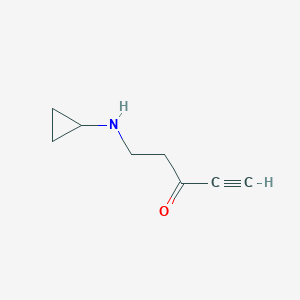
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane is a chiral compound that features a unique combination of a dimethoxyphenyl group and an iodomethyl group attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ®-glycidol.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving the use of a strong acid catalyst.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, which can be achieved using reagents such as iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxolane ring or the aromatic ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolanes, while oxidation can produce ketones or carboxylic acids.
科学研究应用
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of their function. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
相似化合物的比较
Similar Compounds
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(bromomethyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(chloromethyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(hydroxymethyl)oxolane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane lies in the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromo, chloro, and hydroxy analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C13H17IO3 |
|---|---|
分子量 |
348.18 g/mol |
IUPAC 名称 |
(2R,4R)-4-(3,4-dimethoxyphenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C13H17IO3/c1-15-12-4-3-9(6-13(12)16-2)10-5-11(7-14)17-8-10/h3-4,6,10-11H,5,7-8H2,1-2H3/t10-,11+/m0/s1 |
InChI 键 |
QYYRUAJTLBZELG-WDEREUQCSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@H]2C[C@@H](OC2)CI)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2CC(OC2)CI)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




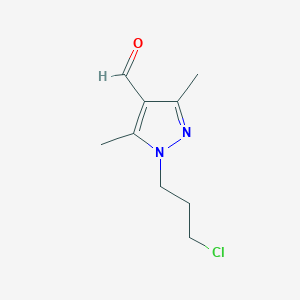
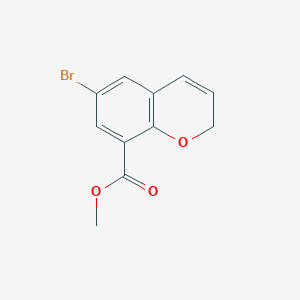
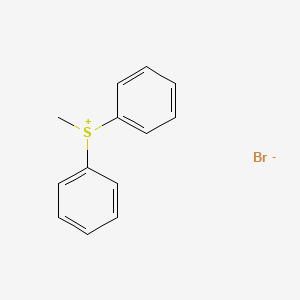

![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
amine](/img/structure/B13177887.png)

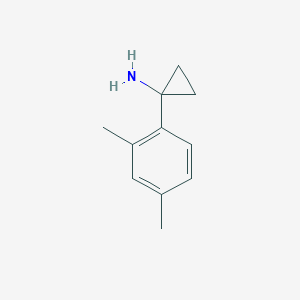
![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)

